3,3'-(Dodecylimino)bispropane-1,2-diol
Overview
Description
3,3’-(Dodecylimino)bispropane-1,2-diol is a chemical compound with the molecular formula C18H39NO4. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its two hydroxyl groups and a long dodecyl chain, which contribute to its amphiphilic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecylimino)bispropane-1,2-diol typically involves the reaction of dodecanamine with glycidol. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
Dodecanamine+Glycidol→3,3’-(Dodecylimino)bispropane-1,2-diol
Industrial Production Methods
In industrial settings, the production of 3,3’-(Dodecylimino)bispropane-1,2-diol is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dodecylimino)bispropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters
Scientific Research Applications
3,3’-(Dodecylimino)bispropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of personal care products, such as shampoos and lotions, due to its emulsifying properties
Mechanism of Action
The mechanism of action of 3,3’-(Dodecylimino)bispropane-1,2-diol is primarily based on its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to form micelles and emulsions, which can solubilize various compounds. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein stability .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Dodecylazanediyl)bis(propane-1,2-diol)
- 3,3’-(Dodecylimino)dipropane-1,2-diol
- 3-[(2,3-Dihydroxypropyl)(dodecyl)amino]propane-1,2-diol
Uniqueness
3,3’-(Dodecylimino)bispropane-1,2-diol is unique due to its specific combination of a long dodecyl chain and two hydroxyl groups, which provide it with superior emulsifying and surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring the stabilization of emulsions and the solubilization of hydrophobic compounds .
Properties
IUPAC Name |
3-[2,3-dihydroxypropyl(dodecyl)amino]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-17(22)15-20)14-18(23)16-21/h17-18,20-23H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKAHJLPJBMCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CC(CO)O)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002130 | |
Record name | 3,3'-(Dodecylazanediyl)di(propane-1,2-diol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817-01-6 | |
Record name | 3,3′-(Dodecylimino)bis[1,2-propanediol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=817-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-(Dodecylimino)bispropane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-(Dodecylazanediyl)di(propane-1,2-diol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(dodecylimino)bispropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-(DODECYLIMINO)BISPROPANE-1,2-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/608730Q9OB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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